ethyl 4-[(2-chlorobenzyl)sulfonyl]-1-piperazinecarboxylate
Overview
Description
Ethyl 4-[(2-chlorobenzyl)sulfonyl]-1-piperazinecarboxylate is a chemical compound that has been widely used in scientific research for its potential therapeutic properties. This compound belongs to the class of sulfonyl-containing piperazine derivatives and has shown promising results in various biochemical and physiological studies.
Mechanism of Action
The mechanism of action of ethyl 4-[(2-chlorobenzyl)sulfonyl]-1-piperazinecarboxylate is not fully understood. However, it has been reported to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). These enzymes play a crucial role in the inflammatory response and cancer progression. By inhibiting these enzymes, this compound may exert its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, it has been found to inhibit the migration and invasion of cancer cells by suppressing the activity of MMPs. Furthermore, it has been shown to protect neurons from oxidative stress-induced damage and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using ethyl 4-[(2-chlorobenzyl)sulfonyl]-1-piperazinecarboxylate in lab experiments include its high purity and good yield, as well as its potential therapeutic properties. However, its limitations include its high cost and limited availability. In addition, further studies are needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on ethyl 4-[(2-chlorobenzyl)sulfonyl]-1-piperazinecarboxylate. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore its anti-viral properties and its potential use in the treatment of viral infections. Furthermore, its potential use in combination with other anti-cancer agents should also be explored. Finally, further studies are needed to fully understand its mechanism of action and potential side effects.
Scientific Research Applications
Ethyl 4-[(2-chlorobenzyl)sulfonyl]-1-piperazinecarboxylate has been extensively studied for its potential therapeutic properties. It has been reported to have anti-inflammatory, anti-cancer, and anti-viral activities. This compound has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
ethyl 4-[(2-chlorophenyl)methylsulfonyl]piperazine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4S/c1-2-21-14(18)16-7-9-17(10-8-16)22(19,20)11-12-5-3-4-6-13(12)15/h3-6H,2,7-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBOMULOTMUREE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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